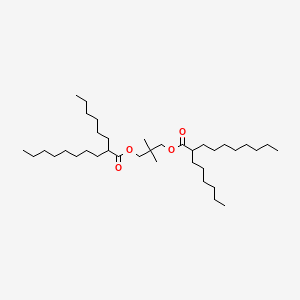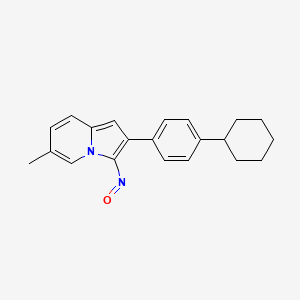![molecular formula C9H16N2O2 B13804425 Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 67196-21-8](/img/structure/B13804425.png)
Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3,8-diazabicyclo[321]octane-8-carboxylic acid methyl ester is a bicyclic compound with a unique structure that includes a diazabicyclo octane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a carboxylic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism by which 3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-: This compound shares a similar bicyclic structure but has different functional groups.
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: Another related compound with a similar core structure but different substituents.
Uniqueness
3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester is unique due to its specific functional groups and the resulting chemical properties. These differences can lead to distinct reactivity and applications compared to similar compounds .
Propiedades
Número CAS |
67196-21-8 |
|---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-10-5-7-3-4-8(6-10)11(7)9(12)13-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
FEZVKEOPBBKYEP-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CCC(C1)N2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



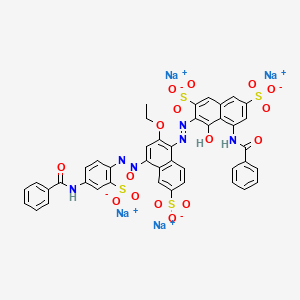

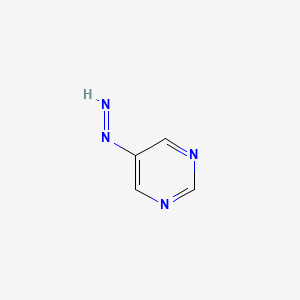


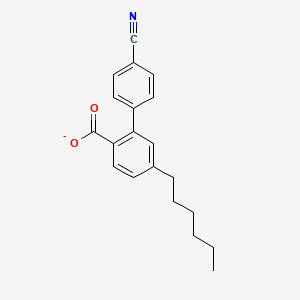
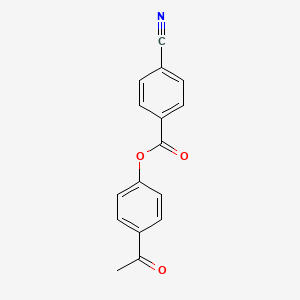


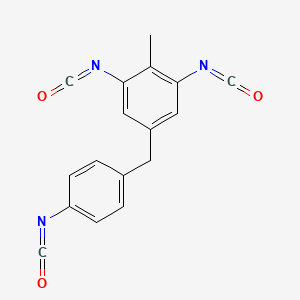
![Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)
